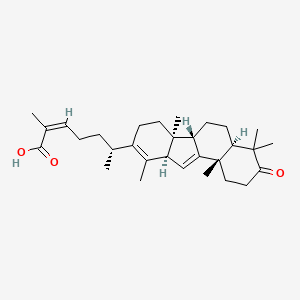
Kadcoccinic acid D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadcoccinic acid D is a triterpenoid compound isolated from the stems of the plant Kadsura coccinea. This compound is part of a family of triterpenoids known for their complex polycyclic structures and significant pharmacological activities. This compound features a rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system, which is a common structural motif among triterpenoids from the Kadsura genus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kadcoccinic acid D involves several key steps, including the construction of the tetracyclic ring system. A common approach involves the use of a gold(I)-catalyzed cyclization of an enynyl acetate to efficiently construct the cyclopentenone scaffold, followed by a copper-mediated conjugate addition. This method allows for the assembly of the natural product skeleton and the formation of the D-ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Kadcoccinic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within its structure, such as hydroxyl and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Kadcoccinic acid D has been the subject of extensive scientific research due to its diverse pharmacological activities. It has shown potential in the treatment of various diseases, including cancer, HIV, and inflammatory conditions. The compound exhibits anti-tumor, anti-HIV, and antioxidant activities, making it a valuable candidate for drug development .
In addition to its medicinal applications, this compound is also used in chemical research to study the synthesis and reactivity of complex triterpenoid structures. Its unique structural features provide insights into the design and development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of kadcoccinic acid D involves its interaction with specific molecular targets and pathways within the body. For example, its anti-HIV activity is attributed to its ability to inhibit the replication of the virus by targeting key enzymes involved in the viral life cycle. Additionally, its anti-tumor effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Kadcoccinic acid D is structurally similar to other triterpenoids isolated from the Kadsura genus, such as kadcoccinic acids A-J and kadcotriones A-C. These compounds share the rearranged lanostane skeleton and exhibit similar pharmacological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of functional groups and stereochemistry, which contribute to its unique reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C30H44O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6aS,6bS,10aR,11bS)-4,4,6b,10,11b-pentamethyl-3-oxo-2,4a,5,6,6a,7,8,10a-octahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,22-23,25H,8-9,11-16H2,1-7H3,(H,32,33)/b19-10-/t18-,22-,23+,25+,29+,30-/m1/s1 |
InChI Key |
AUFPPALHCVZINS-WUBVYZGLSA-N |
Isomeric SMILES |
CC1=C(CC[C@@]2([C@H]1C=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@H](C)CC/C=C(/C)\C(=O)O |
Canonical SMILES |
CC1=C(CCC2(C1C=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C(C)CCC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















